molecular formula C11H13N3O4 B2843372 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid CAS No. 866157-46-2

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid

Cat. No.: B2843372
CAS No.: 866157-46-2
M. Wt: 251.242
InChI Key: HZXVKDMYVOMDFF-UHFFFAOYSA-N
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Description

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H13N3O4 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino group and a cyclopentanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the nitro-pyridine derivative. One common synthetic route includes the nitration of 2-aminopyridine to obtain 5-nitro-2-aminopyridine. This intermediate is then reacted with cyclopentanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and improve yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution mechanisms.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a nitro-pyridine moiety with a cyclopentanecarboxylic acid group, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-nitropyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXVKDMYVOMDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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